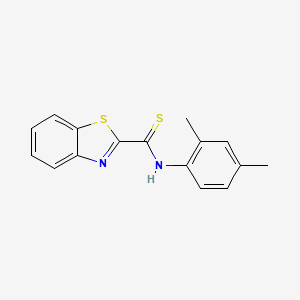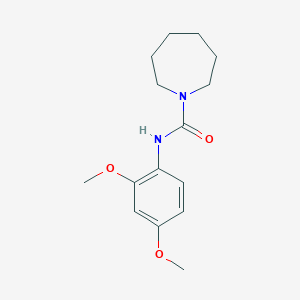
N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties. DMXAA was originally developed as a drug candidate for the treatment of solid tumors, but its development was discontinued due to limited efficacy in clinical trials. However, DMXAA continues to be studied for its potential use as a research tool in cancer biology.
Wirkmechanismus
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide is not fully understood, but it is thought to activate the immune system by inducing the production of cytokines and chemokines. This compound has also been shown to inhibit the formation of blood vessels that supply tumors with nutrients and oxygen, a process known as angiogenesis.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to induce the production of cytokines and chemokines, as well as activate immune cells such as macrophages and natural killer cells. This compound has also been shown to inhibit angiogenesis and induce tumor cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied in preclinical models, making it a well-established research tool. However, this compound has several limitations as well. It has limited efficacy in clinical trials, which may limit its relevance to human cancer biology. Additionally, this compound has been shown to have off-target effects, which may complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide. One potential direction is to study its use in combination with other anti-cancer agents, such as immune checkpoint inhibitors. Another potential direction is to study its use in combination with targeted therapies, such as tyrosine kinase inhibitors. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential off-target effects.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide can be synthesized using a multi-step process starting with commercially available 2,4-dimethoxybenzaldehyde. The synthesis involves several chemical reactions, including a Grignard reaction and an amidation reaction, to produce the final product.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide has been studied for its potential use as a research tool in cancer biology. It has been shown to activate the immune system and induce tumor cell death in preclinical models. This compound has also been studied for its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-12-7-8-13(14(11-12)20-2)16-15(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSUAZNLCHNGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793532 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5693791.png)
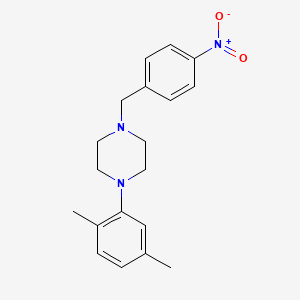
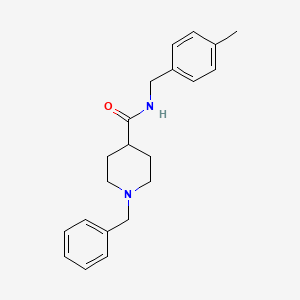
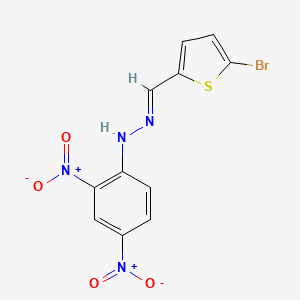
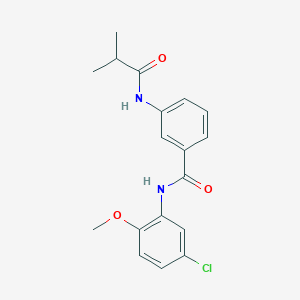

![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5693835.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B5693842.png)
![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5693846.png)
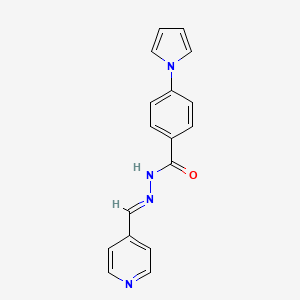

![1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B5693867.png)
![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693890.png)
